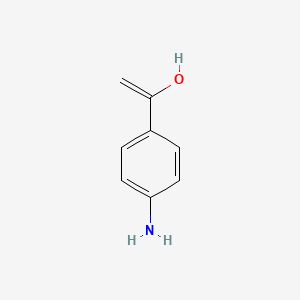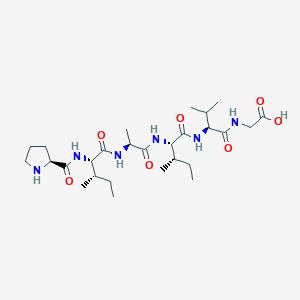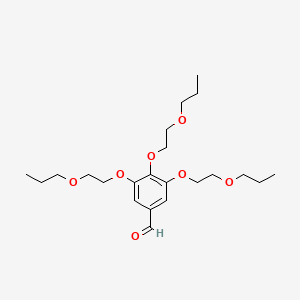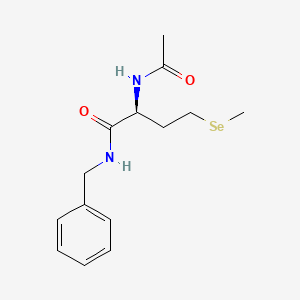
(E)-S-methyl 4-(2-nitrophenyl)-2-oxobut-3-enethioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-S-methyl 4-(2-nitrophenyl)-2-oxobut-3-enethioate is an organic compound characterized by the presence of a nitrophenyl group, a thioester, and an enone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-S-methyl 4-(2-nitrophenyl)-2-oxobut-3-enethioate typically involves the reaction of 2-nitrobenzaldehyde with a suitable thioester precursor under basic conditions. One common method includes the use of sodium methoxide as a base to facilitate the condensation reaction between 2-nitrobenzaldehyde and methyl thioglycolate. The reaction is carried out in anhydrous methanol at room temperature, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-S-methyl 4-(2-nitrophenyl)-2-oxobut-3-enethioate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation: The thioester moiety can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide.
Substitution: The enone moiety can undergo nucleophilic addition reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst, room temperature.
Oxidation: Hydrogen peroxide, acetic acid, room temperature.
Substitution: Amine or thiol nucleophiles, basic or acidic conditions, room temperature.
Major Products Formed
Reduction: Formation of (E)-S-methyl 4-(2-aminophenyl)-2-oxobut-3-enethioate.
Oxidation: Formation of (E)-S-methyl 4-(2-nitrophenyl)-2-oxobut-3-enesulfoxide or sulfone.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(E)-S-methyl 4-(2-nitrophenyl)-2-oxobut-3-enethioate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s structural features make it a potential candidate for drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Material Science: Its unique electronic properties can be exploited in the development of organic electronic materials and sensors.
Mécanisme D'action
The mechanism of action of (E)-S-methyl 4-(2-nitrophenyl)-2-oxobut-3-enethioate involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the thioester moiety can undergo nucleophilic attack by biological nucleophiles such as cysteine residues in proteins. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, depending on the biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-4-(2-Nitrophenyl)-4-oxo-2-butenoic acid: Similar structure but lacks the thioester moiety.
(Z)-4-((2-nitrophenyl)amino)-4-oxobut-2-enoic acid: Contains an amino group instead of a thioester.
Uniqueness
(E)-S-methyl 4-(2-nitrophenyl)-2-oxobut-3-enethioate is unique due to the presence of both a nitrophenyl group and a thioester moiety, which confer distinct electronic and reactivity properties
Propriétés
Formule moléculaire |
C11H9NO4S |
|---|---|
Poids moléculaire |
251.26 g/mol |
Nom IUPAC |
S-methyl (E)-4-(2-nitrophenyl)-2-oxobut-3-enethioate |
InChI |
InChI=1S/C11H9NO4S/c1-17-11(14)10(13)7-6-8-4-2-3-5-9(8)12(15)16/h2-7H,1H3/b7-6+ |
Clé InChI |
WDQQWDMWZQNIDD-VOTSOKGWSA-N |
SMILES isomérique |
CSC(=O)C(=O)/C=C/C1=CC=CC=C1[N+](=O)[O-] |
SMILES canonique |
CSC(=O)C(=O)C=CC1=CC=CC=C1[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{2-[4-(3-Ethylpentan-2-yl)phenoxy]ethoxy}ethan-1-ol](/img/structure/B12529588.png)


![Benzonitrile, 4-[(2-methoxyethyl)propylamino]-2-(trifluoromethyl)-](/img/structure/B12529595.png)
![N-{3-[4-(Hydroxyamino)-4-oxobutyl]phenyl}-4-methylbenzamide](/img/structure/B12529600.png)
![Diethyl bis[(quinolin-2-yl)methyl]propanedioate](/img/structure/B12529608.png)


![4-[(3-Methyl-1,3-benzothiazol-2(3H)-ylidene)methyl]-1-propylquinolin-1-ium](/img/structure/B12529631.png)

![2H-Benzimidazol-2-one,1-ethyl-3-[(1S,2R)-1-(3-fluorophenyl)-2-hydroxy-3-(methylamino)propyl]-1,3-dihydro-](/img/structure/B12529637.png)


